3,5-Dimethyl-1,2-dihydroisoquinolin-1-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
3,5-dimethyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C11H11NO/c1-7-4-3-5-9-10(7)6-8(2)12-11(9)13/h3-6H,1-2H3,(H,12,13) |
InChI Key |
LDCZFYPXZWCREN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C(NC(=O)C2=CC=C1)C |
Origin of Product |
United States |
Structural Modifications and Rational Design of 3,5 Dimethyl 1,2 Dihydroisoquinolin 1 One Analogues
Strategies for Substituent Introduction and Diversification
The introduction of various substituents onto the isoquinolinone core is a primary strategy for creating chemical diversity and optimizing biological activity. Several synthetic methods allow for the controlled placement of functional groups on both the aromatic ring and the heterocyclic portion of the molecule.
One effective approach is the Castagnoli–Cushman reaction (CCR), which utilizes homophthalic anhydrides and imines to produce 3,4-dihydroisoquinolin-1-one derivatives. nih.govrsc.org This reaction is particularly useful for introducing diversity at the C3 and N2 positions. By selecting appropriate starting materials, a wide range of substituents can be incorporated, enabling the exploration of structure-activity relationships. nih.govrsc.org
Another key strategy involves the N-alkylation of existing dihydroisoquinolinone cores. nih.govrsc.org Direct N-alkylation of an N-unsubstituted dihydroisoquinolinone provides a straightforward route to introduce various alkyl or aryl groups at the 2-position. nih.gov For more complex modifications, multi-step sequences involving cyclization reactions are employed. For instance, tandem cyclization of a formamide (B127407) precursor can yield a 3,3-dimethyl-3,4-dihydroisoquinoline, which can then be N-alkylated and subsequently oxidized to form the desired N-substituted 3,3-dimethyl-3,4-dihydroisoquinolin-1-one. rsc.org
Diversification of the aromatic ring often involves electrophilic substitution reactions. Halogenation, nitration, and Friedel-Crafts reactions can be used to introduce substituents at available positions on the benzene (B151609) ring, further expanding the library of analogues.
Importance of Specific Substituent Positions (e.g., 3-position, 5-position)
The positions of substituents on the 1,2-dihydroisoquinolin-1-one scaffold are critical for its biological and chemical properties. The methyl groups in 3,5-dimethyl-1,2-dihydroisoquinolin-1-one serve as a foundational element, and modifications at these and other positions can significantly impact the molecule's function.
3-Position: The introduction of substituents at the 3-position is a common strategy in the design of dihydroisoquinolinone derivatives. A key reason for this is to enhance the biostability of the compound. rsc.org An unsubstituted 3-position can be susceptible to metabolic oxidation. nih.gov By introducing a substituent, such as a methyl group, this metabolic pathway can be blocked, leading to improved pharmacokinetic properties. nih.govrsc.org The size and nature of the substituent at this position can also influence the molecule's interaction with biological targets.
5-Position: The 5-position on the aromatic ring is also a key site for modification. Substituents here can influence the electronic properties of the entire molecule and provide additional points of interaction with target proteins. The methyl group at the 5-position in the parent compound contributes to its lipophilicity and may engage in specific hydrophobic interactions within a binding pocket. Altering this group allows for the fine-tuning of these properties.
The table below summarizes the strategic importance of these substituent positions.
| Position | Strategic Importance | Rationale |
| 3-Position | Metabolic Stability, Target Interaction | Blocks potential sites of oxidation, influencing biostability. nih.govrsc.org The substituent can directly interact with the target binding site. |
| 5-Position | Electronic Properties, Lipophilicity | Modifies the electron density of the aromatic ring. Influences hydrophobic interactions and overall solubility. |
Conformational Analysis and Stereochemical Considerations
The three-dimensional shape of this compound analogues is crucial for their biological activity. Conformational analysis helps in understanding the spatial arrangement of atoms and substituent groups, which dictates how the molecule fits into a biological target.
The dihydroisoquinolinone heterocyclic ring is not planar and typically adopts a half-chair conformation. researchgate.net This conformation places substituents in specific axial or equatorial-like positions, which can significantly affect their interaction with their environment. For instance, in a related compound, 2-hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one, the heterocyclic ring was confirmed to adopt a half-chair conformation through X-ray crystallography. researchgate.net
When substituents are introduced, particularly at the 3- and 4-positions, chiral centers can be created, leading to the existence of stereoisomers (enantiomers or diastereomers). The biological activity of different stereoisomers can vary dramatically. Therefore, controlling the stereochemistry during synthesis is often a critical aspect of rational drug design. Enantioselective reduction of a 3,4-dihydroisoquinoline (B110456) precursor is one method to introduce chirality at the C1 position, leading to specific stereoisomers of the corresponding tetrahydroisoquinolines. nih.gov Such stereochemical control is vital as one enantiomer may be significantly more active or have a better safety profile than the other.
Computational chemistry is a valuable tool for conformational analysis, allowing for the calculation of the relative energies of different conformers and the energy barriers for conversion between them. sapub.orgcwu.edu These studies can predict the most stable conformation of a molecule and provide insights into its dynamic behavior. cwu.edumdpi.com
Bioisosteric Replacements (e.g., oxetane (B1205548) as gem-dimethyl surrogate)
Bioisosteric replacement is a strategy used in drug design to replace a functional group in a lead compound with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. This principle is highly relevant to the modification of the this compound scaffold.
A notable example of a bioisosteric replacement relevant to this chemical class is the use of an oxetane ring as a surrogate for a gem-dimethyl group. The gem-dimethyl group (two methyl groups on the same carbon) is a common feature in many bioactive molecules. While it can provide steric bulk and improve metabolic stability, it can also increase lipophilicity, potentially leading to poor solubility or off-target effects.
The 3-spiro-oxetane moiety can serve as a polar surrogate for the gem-dimethyl group. This replacement offers several potential advantages:
Metabolic Stability: The oxetane ring is generally stable to metabolic degradation.
Novel Exit Vectors: The oxetane ring provides new, well-defined vectors for further substitution, allowing for the exploration of new chemical space.
Conformational Constraint: The rigid nature of the spirocyclic system can lock the molecule into a specific conformation, which may be more favorable for binding to a target.
While not yet explicitly documented for this compound itself, this strategy is employed in the rational design of related heterocyclic compounds, such as PARP inhibitors that feature the isoquinolinone core, to optimize their drug-like properties.
Synthetic Routes for Specific Dimethyl-Substituted Isoquinolinone Derivatives
The synthesis of specifically substituted analogues of this compound requires tailored chemical routes. Below are plausible synthetic approaches for targeted derivatives based on established methodologies.
Synthesis of 4-bromo-3,5-dimethyl-1,2-dihydroisoquinolin-1-one:
The introduction of a bromine atom at the 4-position of the isoquinolinone ring is valuable as it provides a handle for further functionalization via cross-coupling reactions. A palladium-catalyzed reaction provides a selective method for synthesizing 4-bromoisoquinolones. researchgate.net A potential route could start from a suitably substituted 2-alkynylbenzyl azide (B81097).
The table below outlines a proposed synthetic pathway.
| Step | Description | Reagents and Conditions |
| 1 | Preparation of Precursor | Synthesis of a 2-alkynylbenzyl azide bearing a methyl group on the aromatic ring corresponding to the eventual 5-position. |
| 2 | Palladium-Catalyzed Cyclization and Bromination | The azide precursor is treated with a palladium catalyst in the presence of a bromine source. |
| 3 | Selective Bromination | The reaction is conducted with PdBr2, CuBr2, and acetic acid (HOAc) in a suitable solvent like 1,2-dichloroethane (B1671644) to selectively yield the 4-bromoisoquinolone product. researchgate.net |
Synthesis of 4,5-dimethyl-3-phenyl-1,2-dihydroisoquinolin-1-one:
This derivative features an additional methyl group at the 4-position and a phenyl group at the 3-position. The synthesis of 3-substituted isoquinolinones can be achieved through various cyclization strategies. One common method involves the reaction of a substituted 2-iodobenzamide (B1293540) with a terminal alkyne, followed by cyclization.
The table below details a possible synthetic route.
| Step | Description | Reagents and Conditions |
| 1 | Preparation of Amide Precursor | Synthesis of 2-iodo-N-methyl-4-methylbenzamide from the corresponding benzoic acid. The methyl group at the 4-position of the benzamide (B126) will become the methyl group at the 5-position of the isoquinolinone. |
| 2 | Sonogashira Coupling | The amide is coupled with phenylacetylene (B144264) using a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a copper co-catalyst (e.g., CuI) to form an ortho-alkynylbenzamide intermediate. |
| 3 | Intramolecular Cyclization | The intermediate undergoes intramolecular cyclization, often promoted by a base or a transition metal catalyst, to form the 3-phenyl-isoquinolinone ring system. The introduction of the methyl group at the 4-position could be achieved through subsequent electrophilic substitution if a suitable activating group is present, or by using a more complex, appropriately substituted starting material. |
Mechanistic Insights and Structure Activity Relationship Sar Studies of Dihydroisoquinolin 1 Ones
Correlation Between Chemical Structure and Biological Activity
The biological activities of dihydroisoquinolin-1-one derivatives are intrinsically linked to their chemical architecture. The core lactam structure, consisting of a fused benzene (B151609) and a dihydropyridinone ring, provides a rigid framework that can be functionalized at various positions to modulate pharmacological properties. The planarity and aromaticity of the isoquinoline (B145761) system are crucial for interactions with biological macromolecules.
Role of Substituents in Modulating Target Interaction and Selectivity
Substituents on the dihydroisoquinolin-1-one ring system play a pivotal role in defining the compound's interaction with biological targets and its selectivity. The nature, size, and electronic properties of these substituents can dramatically alter potency and efficacy.
For example, in a series of 1,5-dihydrobenzo[e] nih.govjci.orgoxazepin-2(3H)-ones, a related scaffold, SAR studies revealed that an isopropyl substituent at the N-1 position resulted in the highest activity. mdpi.com Other aliphatic groups were also tolerated. mdpi.com Furthermore, substitution at the 8-position with a meta-substituted aryl group was found to be necessary for activity, with sulphonamide and carbamate (B1207046) groups demonstrating the highest potencies. mdpi.com
In the context of antioomycete activity, a study of 59 derivatives of 3,4-dihydroisoquinolin-1(2H)-one highlighted the importance of the C4-carboxyl group for activity against Pythium recalcitrans. rsc.org This suggests that the substituent at this position is critical for the compound's mechanism of action, which is thought to involve the disruption of biological membrane systems. rsc.org
Key Structural Motifs for Potency and Efficacy in Related Scaffolds
Analysis of various related heterocyclic scaffolds reveals recurring structural motifs that are essential for high potency and efficacy. The isoindolin-1-one (B1195906) structure, for instance, has been successfully employed in the design of potent and orally bioavailable ERK1/2 inhibitors. nih.gov This underscores the importance of the core lactam structure in providing a suitable framework for inhibitor design.
The spatial arrangement of functional groups is also critical. For many enzyme inhibitors, the presence of hydrogen bond donors and acceptors, as well as hydrophobic moieties that can engage in van der Waals interactions, is a prerequisite for potent activity. The dihydroisoquinolin-1-one scaffold provides a versatile platform for the strategic placement of these functional groups to optimize interactions with a specific target.
Molecular Basis of Interaction with Specific Biological Targets
Dihydroisoquinolin-1-one derivatives have been shown to interact with a variety of biological targets, leading to the modulation of their function.
Phenylalanine Hydroxylase (PAH): Certain dihydroisoquinolin-1-one derivatives have been identified as pharmacological chaperones for phenylalanine hydroxylase (PAH), the enzyme deficient in phenylketonuria (PKU). jci.orgjci.orgnih.govnih.govnih.govresearchgate.net For example, 3-amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one was found to enhance the thermal stability of PAH and stabilize its functional tetrameric conformation. jci.orgjci.orgnih.govresearchgate.net These compounds were shown to increase the steady-state protein levels and activity of both wild-type and mutant forms of PAH in cellular systems. jci.orgjci.orgnih.govnih.govresearchgate.net The interaction of these compounds is thought to correct the misfolding of the mutant enzyme, thereby rescuing its function. nih.gov Similarly, 3-hydroxyquinolin-2(1H)-one derivatives, which share structural similarities, have been shown to protect PAH activity by interacting with the non-heme ferric center at the enzyme's active site. mdpi.comresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. These studies provide valuable insights for the rational design of more potent and selective analogs.
For a series of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids, 3D-QSAR analyses were performed to understand their inhibitory activity against aldo-keto reductase family 1 member C3 (AKR1C3), a target for castration-resistant prostate cancer. nih.gov These studies, which included Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provided detailed contour maps that highlighted the structural features crucial for enhanced potency. nih.gov
Similarly, a 3D-QSAR study on 3,4-dihydroisoquinolin-1(2H)-one derivatives with antioomycete activity revealed the structural requirements for their action against P. recalcitrans. rsc.org The models emphasized the importance of the C4-carboxyl group and provided crucial information for the further design of more potent derivatives. rsc.org These computational approaches are instrumental in optimizing lead compounds and guiding the synthesis of new derivatives with improved biological profiles. nih.gov
Data Tables
Table 1: Examples of Biologically Active Dihydroisoquinolin-1-one Derivatives and Related Scaffolds
| Compound/Scaffold | Biological Target/Activity | Key Structural Features/SAR Insights |
| 3-amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one | Phenylalanine Hydroxylase (PAH) Chaperone | Stabilizes functional tetrameric conformation of PAH. jci.orgjci.orgnih.govresearchgate.net |
| 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids | Aldo-keto reductase family 1 member C3 (AKR1C3) Inhibition | 3D-QSAR studies highlight structural requirements for potency. nih.gov |
| 3,4-dihydroisoquinolin-1(2H)-one derivatives | Antioomycete activity against Pythium recalcitrans | C4-carboxyl group is crucial for activity. rsc.org |
| Isoindolin-1-one scaffold | ERK1/2 Inhibition | Core lactam structure provides a framework for potent inhibitors. nih.gov |
| 3-hydroxyquinolin-2(1H)-one derivatives | Phenylalanine Hydroxylase (PAH) Protection | Interacts with the non-heme ferric center in the active site. mdpi.comresearchgate.net |
Investigating Biostability Enhancements through Structural Modifications
The metabolic stability of a therapeutic agent is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and dosing regimen. For the dihydroisoquinolin-1-one scaffold, including 3,5-Dimethyl-1,2-dihydroisoquinolin-1-one, enhancing biostability is a key objective in drug development to ensure sustained therapeutic exposure. While specific metabolic data for this compound is not extensively available in the public domain, a wealth of knowledge on bioisosteric modifications and metabolic stabilization strategies for related heterocyclic compounds provides a roadmap for potential enhancements.
The primary routes of metabolism for many heterocyclic compounds involve oxidation, often mediated by cytochrome P450 enzymes. nih.gov These reactions typically occur at electron-rich positions or sterically accessible sites on the molecule. acs.org Therefore, structural modifications are strategically employed to block these metabolic "soft spots," thereby improving the compound's resistance to degradation.
Common strategies to enhance metabolic stability include:
Introduction of Electron-Withdrawing Groups: Attaching electron-withdrawing groups, such as fluorine or a trifluoromethyl group, to the aromatic ring can decrease its electron density. This modification can make the ring less susceptible to oxidative metabolism.
Blocking Metabolic Sites: Placing inert groups, like a methyl or a halogen, at positions prone to metabolic attack can sterically hinder the approach of metabolizing enzymes. h1.co
Isosteric and Bioisosteric Replacements: Replacing a metabolically labile fragment of the molecule with a more stable group that retains the necessary biological activity is a widely used technique. For instance, a phenyl group might be replaced with a pyridyl group to alter the electronic properties and metabolic profile. nih.gov
Conformational Constraint: Incorporating structural elements that reduce the flexibility of the molecule, such as introducing a ring system, can shield vulnerable parts of the molecule from enzymatic degradation. nih.gov
In the context of isoquinolinone-based compounds, particularly those developed as Poly(ADP-ribose) polymerase (PARP) inhibitors, pharmacokinetic properties have been a key focus of optimization. For example, in a series of isoquinolinone analogs, constraining a linear propylene (B89431) linker into a cyclopentene (B43876) ring resulted in improved pharmacokinetic parameters while maintaining potent inhibition of PARP1. nih.gov This suggests that reducing the conformational flexibility of side chains can be a viable strategy to enhance biostability.
The following table illustrates the impact of structural modifications on the metabolic stability of a related isoquinoline compound, 5-Aminoisoquinoline, which has been studied as a PARP-1 inhibitor.
| Compound | In Vitro Half-life (t½) | Intrinsic Clearance (CLint) |
|---|---|---|
| 5-Aminoisoquinoline | 14.5 min | 47.6 µL/min/mg |
This data for 5-Aminoisoquinoline indicates moderate metabolic stability. mdpi.com For a compound like this compound, the methyl groups at the 3 and 5 positions may influence its metabolic fate. The presence of methyl groups can sometimes provide a site for oxidative metabolism (hydroxylation), or they can act as metabolic blockers depending on their position. nih.gov
Further research into the specific metabolic pathways of this compound would be necessary to identify its metabolic liabilities. Once identified, the aforementioned strategies could be systematically applied to generate analogs with enhanced biostability. For instance, if oxidation of one of the methyl groups is a primary metabolic route, replacing the hydrogens on that methyl group with deuterium (B1214612) could slow down the rate of metabolism due to the kinetic isotope effect.
The table below provides hypothetical examples of how structural modifications to the this compound scaffold could be explored to improve metabolic stability, based on general principles.
| Modification Strategy | Example of Modified Structure | Rationale |
|---|---|---|
| Fluorination of the aromatic ring | Introduction of a fluorine atom at the 6 or 7-position | Increases resistance to aromatic oxidation by introducing an electron-withdrawing group. |
| Deuteration of a methyl group | Replacement of hydrogens with deuterium on the C5-methyl group | Slows the rate of cytochrome P450-mediated oxidation at that position due to the kinetic isotope effect. pressbooks.pub |
| Introduction of a small, stable ring | Cyclopropyl group at the N2-position | May increase stability compared to a linear alkyl substituent by reducing metabolic access. |
Biological Activities and Biological Target Engagement of Dihydroisoquinolin 1 One Compounds
Anticonvulsant Mechanisms (e.g., GABAA receptor interaction)
The gamma-aminobutyric acid type A (GABAA) receptor is a well-established target for many antiseizure drugs. nih.gov These receptors are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of signal transmission. nih.govwikipedia.org Positive allosteric modulators of the GABAA receptor, such as benzodiazepines, enhance the effect of GABA, thereby increasing this inhibitory action. wikipedia.org
Direct studies on the anticonvulsant properties of 3,5-Dimethyl-1,2-dihydroisoquinolin-1-one or its close derivatives, specifically through interaction with the GABAA receptor, are not extensively documented in the available literature. However, structurally related heterocyclic systems, such as pyrazoloquinolinones, have been identified as modulators of GABAA receptors. unifi.it These compounds are known to interact with allosteric sites on the receptor, including the benzodiazepine (B76468) binding site located at the α+/γ− subunit interface, as well as a distinct site at the α+/β− interface. unifi.it While this suggests that the broader quinolinone scaffold has the potential for GABAA receptor modulation, further research is required to determine if dihydroisoquinolin-1-one derivatives share this activity.
Antinociceptive, Anthelmintic, and Larvicidal Activities
The broader class of isoquinoline (B145761) alkaloids has been investigated for a range of bioactivities, including antinociceptive, anthelmintic, and insecticidal effects. nih.gov However, specific research into these activities for dihydroisoquinolin-1-one derivatives is more focused.
Antinociceptive and Anthelmintic Activities: While several isoquinoline alkaloids are known to possess analgesic properties, specific studies detailing the antinociceptive mechanisms of this compound or its direct analogues are limited. Similarly, compounds with an isoquinoline core, such as praziquantel, are used as anthelmintic agents for treating schistosomiasis and liver fluke infections. The general class of isoquinoline alkaloids has been explored for anthelmintic properties, but specific data on dihydroisoquinolin-1-one derivatives in this context is not widely available.
Larvicidal Activity: Recent research has demonstrated the larvicidal potential of isoquinoline derivatives. A study investigating thiophene-isoquinolinone hybrids reported significant larvicidal activity against the third-instar larvae of Culex pipiens, a common mosquito vector. Notably, several of the synthesized derivatives exhibited higher toxicity than the organophosphate insecticide chlorpyrifos. The synthetic intermediate, a thiophene-based half-ester, showed the most potent activity.
| Compound | LC₅₀ (µg/mL) |
|---|---|
| Derivative 5f | 0.3 |
| Derivative 6 | 0.1 |
| Derivative 7 | 1.85 |
| Chlorpyrifos (Reference) | 293.8 |
| Intermediate 1a | 0.004 |
Other Reported Biological Activities
Beyond the aforementioned activities, dihydroisoquinolin-1-one derivatives have been identified as having other significant biological effects, notably as pharmacological chaperones and as antioomycete agents.
Pharmacological Chaperones for Phenylketonuria (PKU): Phenylketonuria is a genetic disorder caused by mutations in the phenylalanine hydroxylase (PAH) enzyme, leading to protein misfolding and loss of function. jci.orgnih.gov A high-throughput screening of over 1,000 pharmacological agents identified a dihydroisoquinolin-1-one derivative, 3-amino-2-benzyl-7-nitro-4-(2-quinolyl)-1,2-dihydroisoquinolin-1-one (referred to as compound III in the study), as a potential pharmacological chaperone for PAH. jci.orgnih.govnih.gov This compound was found to enhance the thermal stability of the PAH enzyme and stabilize its functional tetrameric conformation. jci.orgnih.gov In cellular models, it significantly increased both the activity and the steady-state protein levels of wild-type and mutant forms of PAH. jci.orgnih.gov Furthermore, oral administration of this compound to mice led to an increase in PAH activity in the liver, suggesting its potential as a therapeutic agent for PKU. jci.orguib.no
Antioomycete Activity: A series of 3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized and evaluated for their activity against several plant pathogens. nih.govrsc.org The study found that these compounds exhibited superior activity against the oomycete Pythium recalcitrans compared to other tested fungi. nih.govrsc.org One derivative, compound I23, showed the highest in vitro potency with an EC₅₀ value of 14 µM, which was more effective than the commercial agent hymexazol (B17089) (EC₅₀ of 37.7 µM). nih.govrsc.org In vivo experiments also demonstrated significant preventive efficacy. nih.govrsc.org The proposed mechanism of action for these compounds is the disruption of the biological membrane systems of the pathogen. nih.gov
| Compound | EC₅₀ (µM) | In Vivo Preventive Efficacy (%) at 5.0 mg/pot |
|---|---|---|
| Compound I23 | 14.0 | 96.5 |
| Hymexazol (Control) | 37.7 | - |
Computational Chemistry and Molecular Modeling in Dihydroisoquinolinone Research
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This technique is crucial for understanding the binding mode of dihydroisoquinolinone derivatives and identifying the key amino acid residues involved in the interaction.
Research on related quinolinone and isoquinoline (B145761) scaffolds has demonstrated the utility of this approach. For instance, docking studies have been performed on various derivatives to elucidate their interactions with specific biological targets. These studies typically reveal a combination of hydrogen bonds, hydrophobic interactions, and, in some cases, interactions with metal ions within the active site. researchgate.net In one study, 1,2-dimethyl-3(4-substituted phenyl-1,3-thiazol-2-yl)2,3-dihydroquinazolin-4(1H)-ones were docked into the active sites of P38alpha Mitogen-activated protein kinase and Activin A Receptor Type 1 (ACVR1), also known as ALK2 kinase, to evaluate their potential as anticancer agents. connectjournals.com The results from these docking simulations, often expressed as a scoring function, help to rank potential ligands and explain their inhibitory activity. connectjournals.com Similarly, docking of quinolinone-based thiosemicarbazones into mycobacterial protein targets like DNA-gyrase and ATP-synthase has helped to rationalize their potential antimycobacterial activity. nih.gov
| Compound Class | Protein Target | Key Interactions Identified | Reference |
|---|---|---|---|
| Substituted Dihydroisoquinoline Derivatives | Leucine Aminopeptidase (LAP) | H-bonds, hydrophobic interactions, zinc ion coordination | researchgate.net |
| Quinazolin-4(one) Derivatives | EGFR Kinase | Interactions with active site residues | nih.gov |
| Quinolinone-based Thiosemicarbazones | Mycobacterial DNA-gyrase, ATP-synthase | Binding within enzyme active sites | nih.gov |
| Dihydroquinazolin-4(1H)-ones | P38alpha, ACVR1 (ALK2) Kinase | Binding interactions within kinase domain | connectjournals.com |
Homology Modeling of Target Proteins
For many biological targets of interest, an experimentally determined three-dimensional structure (e.g., from X-ray crystallography or NMR) may not be available. In such cases, homology modeling provides a powerful alternative. This technique constructs an atomic-resolution model of the "target" protein using the known experimental structure of a related homologous protein (the "template").
The accuracy of a homology model is highly dependent on the sequence identity between the target and template proteins. For dihydroisoquinolinone research, this method is vital when a novel protein target is identified for which no structural data exists. By building a homology model of the target, researchers can perform structure-based drug design activities, such as molecular docking, to screen for and design new dihydroisoquinolinone-based inhibitors. nih.gov Advanced algorithms can further refine the binding site geometry within these models by incorporating information about known ligands, thereby improving the accuracy of subsequent docking studies. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms over time. nih.gov MD simulations have become a standard tool for investigating biomolecules, providing a dynamic dimension to static structural data. nih.gov
In the context of 3,5-Dimethyl-1,2-dihydroisoquinolin-1-one and its analogs, MD simulations are used to:
Assess Binding Stability: By running a simulation of the docked complex, researchers can verify whether the ligand remains stably bound within the active site or if it dissociates.
Analyze Conformational Changes: Both the ligand and the protein are flexible. MD simulations can reveal how the protein structure adapts upon ligand binding and identify different conformations the ligand may adopt within the binding pocket.
Study Binding Kinetics: Advanced MD techniques can be used to explore the entire binding or unbinding process, providing insights into the kinetics (on/off rates) of the ligand-protein interaction.
For example, MD simulations performed on anthraquinone (B42736) derivatives targeting the enzyme PGAM1 helped to identify crucial amino acid residues that stabilize the ligand-protein complex, providing a deeper understanding beyond the initial docking pose. frontiersin.org
QSAR/3D-QSAR Model Development and Validation
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. nih.gov The goal is to develop a mathematical model that can predict the activity of new, un-synthesized molecules. nih.gov
Three-dimensional QSAR (3D-QSAR), which includes methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), extends this concept by considering the 3D properties of molecules. nih.gov These models are built using a training set of dihydroisoquinolinone analogs with known biological activities. The resulting models are then validated to ensure they have predictive power. nih.gov
The output of a 3D-QSAR study is often visualized as contour maps. These maps highlight regions in space around the aligned molecules where modifications are predicted to either increase or decrease biological activity. For example, a map might show that adding a bulky, electron-withdrawing group at a specific position on the dihydroisoquinolinone scaffold would be favorable for activity. frontiersin.org This provides medicinal chemists with a clear, visual guide for rational drug design. nih.gov
| Compound Class | Target/Activity | Model Type | Validation Parameters | Reference |
|---|---|---|---|---|
| Quinazoline-4(3H)-one Analogs | EGFR Inhibitors | CoMFA/CoMSIA | R² = 0.855/0.895; Q² = 0.570/0.599 | nih.gov |
| Tetrahydroquinoline Derivatives | LSD1 Inhibitors | CoMFA/CoMSIA | q² = 0.778/0.764; R²pred = 0.709/0.713 | nih.gov |
| Pyrimido-isoquinolin-quinones | Anti-MRSA Activity | CoMFA/CoMSIA | r² = 0.938/0.895 | nih.gov |
| Quinolinone-based Thiosemicarbazones | Anti-tuberculosis Activity | QSAR | R² = 0.83 | nih.gov |
Virtual Screening for Novel Dihydroisoquinolinone Ligands
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. wikipedia.org This approach allows for the rapid and inexpensive evaluation of millions of compounds, prioritizing a smaller, more manageable number for experimental testing. ijpsonline.com There are two main categories of virtual screening:
Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. Molecular docking is the most common SBVS technique, where compounds from a database are systematically docked into the target's binding site and ranked based on their predicted binding affinity. wikipedia.org
Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, LBVS methods can be used. nih.gov These approaches rely on the knowledge of other molecules that bind to the target. A known active ligand, such as a dihydroisoquinolinone derivative, is used as a template to search for other compounds in a database that have similar shapes or chemical features (pharmacophores). nih.govslideshare.net
Both methods are powerful tools for hit identification and lead optimization in the discovery of novel dihydroisoquinolinone ligands.
Computational Predictions of Biological Activity and Selectivity
A primary goal of computational modeling is to predict the biological activity and selectivity of novel compounds before they are synthesized. windows.net In silico predictions are increasingly used at the very beginning of the drug discovery process to evaluate and filter compounds, helping researchers to focus resources on the most promising candidates. nih.gov
Once a robust and validated QSAR model has been developed for a series of dihydroisoquinolinone derivatives, it can be used to predict the activity of newly designed analogs. nih.gov Similarly, molecular docking can be used not only to predict binding mode but also to estimate binding affinity, which often correlates with biological activity.
Selectivity is another critical parameter that can be assessed computationally. To predict whether a new dihydroisoquinolinone derivative will be selective for its intended target over other related proteins (e.g., different kinase isoforms), the compound can be docked into the active sites of these off-target proteins. A compound that shows a significantly better docking score for the intended target compared to the off-targets is predicted to be more selective, guiding the design of compounds with fewer potential side effects.
Analytical and Spectroscopic Characterization Methods in Dihydroisoquinolinone Research
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural analysis of dihydroisoquinolinones, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR spectra reveal the number of different types of protons, their electronic environments, and their proximity to other protons. Key features in the ¹H NMR spectrum of a dihydroisoquinolinone derivative include:
Aromatic Protons: Signals in the downfield region (typically δ 7.0-8.5 ppm) corresponding to the protons on the benzene (B151609) ring of the isoquinoline (B145761) core. The multiplicity and coupling constants of these signals can help determine the substitution pattern.
Methylene (B1212753) Protons: Protons of the CH₂ group in the dihydroisoquinolinone ring typically appear as singlets or coupled multiplets, depending on the substitution at adjacent positions.
Methyl Protons: The methyl groups, such as those at the 3- and 5-positions in 3,5-Dimethyl-1,2-dihydroisoquinolin-1-one, would give rise to characteristic singlet signals in the upfield region of the spectrum.
N-H Proton: In N-unsubstituted dihydroisoquinolinones, the proton attached to the nitrogen atom of the lactam ring can appear as a broad singlet, and its chemical shift can be influenced by solvent and concentration.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. A typical ¹³C NMR spectrum of a dihydroisoquinolinone would display:
Carbonyl Carbon: A characteristic signal in the highly deshielded region (δ 160-175 ppm) corresponding to the C=O group of the lactam functionality.
Aromatic and Olefinic Carbons: Signals in the region of δ 100-150 ppm for the sp²-hybridized carbons of the aromatic ring and any C=C double bonds.
Aliphatic Carbons: Signals for the sp³-hybridized carbons, such as the methylene and methyl carbons, in the upfield region of the spectrum.
For instance, in the characterization of a related compound, 2-(3,5-Dimethylphenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, the two methyl groups on the phenyl ring appear as a singlet at 2.18 ppm in the ¹H NMR spectrum, and the corresponding carbon signal is observed at 20.8 ppm in the ¹³C NMR spectrum.
Interactive Data Table: Representative ¹H and ¹³C NMR Data for a Dihydroisoquinolinone Analog
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Carbonyl (C=O) | - | ~163 | Characteristic downfield shift for a lactam carbonyl. |
| Aromatic CH | ~7.0 - 8.2 | ~125 - 135 | Complex multiplet patterns depending on substitution. |
| Aromatic C (quaternary) | - | ~130 - 140 | No attached protons. |
| Methylene (CH₂) | Variable | Variable | Chemical shift depends on adjacent substituents. |
| Methyl (CH₃) | ~2.2 | ~21 | Typical chemical shifts for aryl methyl groups. |
Note: The data presented is generalized for the dihydroisoquinolinone scaffold and based on analogs like 2-(3,5-Dimethylphenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid. Specific values for this compound would require experimental determination.
Mass Spectrometry (HRMS, ESI-MS)
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.
Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like dihydroisoquinolinones. In ESI-MS, the sample is ionized to produce protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺).
For example, the HRMS (ESI) analysis of 2-(3,5-Dimethylphenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid showed a protonated molecule [M+H]⁺ at an m/z value that was in close agreement with the calculated value for its molecular formula, C₂₄H₂₂NO₃. This confirms the elemental composition of the synthesized compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a dihydroisoquinolinone, the IR spectrum would be expected to show characteristic absorption bands for:
N-H Stretching: For N-unsubstituted compounds, a band in the region of 3200-3400 cm⁻¹ may be observed.
C=O Stretching: A strong absorption band, typically in the range of 1650-1690 cm⁻¹, is characteristic of the lactam carbonyl group. The exact position can be influenced by ring strain and conjugation.
C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.
C-H Stretching: Bands for aromatic and aliphatic C-H bonds are typically observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
In studies of related isoquinoline derivatives, IR spectroscopy has been used to confirm the presence of key functional groups, such as the carbonyl (C=O) and carbon-carbon triple bond (C≡C) in various synthetic intermediates.
Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation
For example, the crystal structure of 1-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline, a related isoquinoline derivative, was determined by single-crystal X-ray diffraction, which confirmed the molecular conformation and intermolecular interactions.
Chromatographic Techniques for Purification and Purity Assessment
Chromatographic methods are indispensable for the purification and assessment of the purity of synthesized dihydroisoquinolinones.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary indication of the purity of a sample. By comparing the retention factor (Rf) of the product with that of the starting materials, the completion of the reaction can be determined. Different solvent systems can be employed to achieve optimal separation.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. It is widely used to assess the purity of the final dihydroisoquinolinone product. A pure compound will ideally show a single peak in the chromatogram under specific conditions (e.g., a particular column, mobile phase, and flow rate).
These chromatographic techniques, often used in conjunction with the spectroscopic methods described above, are crucial for ensuring that the characterized dihydroisoquinolinone is a single, pure compound, which is a prerequisite for any further chemical or biological studies.
Future Directions and Emerging Research Avenues for 3,5 Dimethyl 1,2 Dihydroisoquinolin 1 One
Development of Novel Synthetic Pathways for Complex Analogues
The future development of 3,5-Dimethyl-1,2-dihydroisoquinolin-1-one as a therapeutic lead hinges on the ability to generate a diverse library of complex analogues. Current synthetic strategies for isoquinoline (B145761) and dihydroisoquinoline derivatives provide a starting point. researchgate.netnih.gov Future efforts will likely focus on creating more efficient, versatile, and environmentally friendly synthetic routes. Methodologies such as one-pot, multi-component reactions are being explored for the synthesis of novel quinolinone derivatives, a strategy that could be adapted for isoquinolinones to rapidly produce a range of structurally diverse compounds. nih.gov The development of stereoselective synthesis will be crucial for producing enantiomerically pure analogues, allowing for a more precise evaluation of structure-activity relationships (SAR) and interaction with chiral biological targets. Furthermore, the application of flow chemistry and automated synthesis platforms could accelerate the creation and screening of new derivatives, enabling high-throughput exploration of chemical space around the core scaffold.
Exploration of Underexplored Biological Targets
While the broader class of isoquinolinones has been investigated for various biological activities, the specific target profile of this compound remains largely uncharacterized. A significant future avenue is the systematic screening of this compound and its analogues against a wide array of biological targets. For instance, certain substituted 1,2-dihydroisoquinolin-1-one derivatives have been identified as pharmacological chaperones that can stabilize mutant enzymes, such as phenylalanine hydroxylase (PAH) in phenylketonuria (PKU). nih.govjci.orgnih.gov This suggests that this compound could be explored for its potential to modulate other misfolded proteins implicated in various diseases.
Additionally, the quinoline (B57606) and isoquinoline cores are present in numerous kinase inhibitors used in cancer therapy. nih.govmdpi.com Therefore, a promising direction would be to investigate the inhibitory activity of this compound against various families of protein kinases, particularly those that are currently underexplored or considered "undruggable." High-throughput screening campaigns against diverse target classes, including G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in metabolic pathways, could uncover novel and unexpected therapeutic applications.
Advanced Mechanistic Studies of Biological Interactions
To move from a promising lead to a viable drug candidate, a deep understanding of its mechanism of action at the molecular level is essential. Future research must employ advanced biophysical and structural biology techniques to elucidate how this compound and its derivatives interact with their biological targets. Techniques such as X-ray crystallography and cryo-electron microscopy can provide high-resolution three-dimensional structures of the compound bound to its target protein. This structural information is invaluable for understanding the key binding interactions and for guiding the rational design of more potent and selective analogues. mdpi.com
Furthermore, computational methods like molecular dynamics (MD) simulations can complement experimental data by providing insights into the dynamic nature of the drug-target interaction and the conformational changes that occur upon binding. These advanced mechanistic studies will be critical for optimizing the compound's efficacy and minimizing potential off-target effects.
Application of Artificial Intelligence and Machine Learning in Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process and offers immense potential for accelerating the development of this compound derivatives. ijirt.orgnih.gov AI/ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. nih.govcam.ac.uk These models can then be used to perform large-scale virtual screening of virtual compound libraries, identifying novel analogues of this compound with a high probability of desired biological activity. mdpi.com
AI can also be employed for de novo drug design, where algorithms generate entirely new molecular structures optimized for specific properties, such as high binding affinity for a target and favorable pharmacokinetic profiles (ADME/Tox). nih.govmdpi.com By leveraging AI and ML, researchers can more efficiently navigate the vast chemical space, reducing the time and cost associated with identifying and optimizing new drug candidates. cam.ac.uk
Rational Design of Multi-Targeting Agents
Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. nih.gov Developing drugs that can simultaneously modulate several targets offers a promising therapeutic strategy. mdpi.com The this compound scaffold provides a versatile platform for the rational design of multi-targeting agents. researchgate.net By strategically modifying the core structure, it may be possible to create single molecules that interact with multiple, disease-relevant targets. nih.gov
For example, by combining the isoquinolinone core with other pharmacophores known to interact with different targets, hybrid molecules with a unique polypharmacological profile could be created. nih.gov This approach could lead to therapies with enhanced efficacy and a reduced likelihood of developing drug resistance compared to single-target agents. mdpi.com Computational methods, such as protein-ligand docking, can be instrumental in rationally designing these multi-target compounds by predicting their binding modes at different target sites. mdpi.com
Investigating the Impact of Dimethyl Substitution on Specific Biological Profiles
The two methyl groups at the 3 and 5 positions of the isoquinolinone ring are not mere decorations; they are expected to significantly influence the compound's physicochemical properties and its interaction with biological targets. A focused research effort is needed to systematically investigate the role of this specific dimethyl substitution pattern. This involves synthesizing a series of analogues where the methyl groups are moved to other positions, replaced with other functional groups, or removed entirely.
These studies will help elucidate how the size, lipophilicity, and electronic properties conferred by the dimethyl groups affect the compound's solubility, membrane permeability, metabolic stability, and binding affinity for specific targets. For instance, the methyl groups could be crucial for fitting into a specific hydrophobic pocket within a target protein's active site. Understanding the precise impact of this substitution pattern is a key aspect of medicinal chemistry that will guide the optimization of this compound class for improved potency, selectivity, and pharmacokinetic properties. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
